molecular formula C12H9Cl2NO3S B12653075 Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- CAS No. 85331-19-7

Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)-

Cat. No.: B12653075
CAS No.: 85331-19-7
M. Wt: 318.2 g/mol
InChI Key: QYQDDPYRQILZLY-UHFFFAOYSA-N
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Description

Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylthio)-
  • Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylamino)-
  • Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylcarbamoyl)-

Uniqueness

Pyridine, 2-(3,4-dichlorophenoxy)-4-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

85331-19-7

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-4-methylsulfonylpyridine

InChI

InChI=1S/C12H9Cl2NO3S/c1-19(16,17)9-4-5-15-12(7-9)18-8-2-3-10(13)11(14)6-8/h2-7H,1H3

InChI Key

QYQDDPYRQILZLY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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